molecular formula C18H16N2OS B12921014 2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one CAS No. 89069-48-7

2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one

Cat. No.: B12921014
CAS No.: 89069-48-7
M. Wt: 308.4 g/mol
InChI Key: LTGCPWFGPCIGSF-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidin-4(3H)-one core substituted with a methylthio group at position 2, a phenyl group at position 6, and a meta-tolyl (3-methylphenyl) group at position 2. Its synthesis typically involves a one-pot cyclocondensation reaction using 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes under conventional (reflux) or unconventional (ultrasound) heating methods . The compound’s structure is optimized for diverse pharmacological applications, leveraging the electron-withdrawing methylthio group and aromatic substituents for enhanced stability and target binding.

Properties

CAS No.

89069-48-7

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2OS/c1-13-7-6-10-15(11-13)20-17(21)12-16(19-18(20)22-2)14-8-4-3-5-9-14/h3-12H,1-2H3

InChI Key

LTGCPWFGPCIGSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction proceeds under reflux conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The phenyl and m-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

6-Methyl-2-arylaminopyrimidin-4(3H)-one Derivatives

  • Example: 6-Methyl-2-(p-tolylamino)pyrimidin-4(3H)-one Substituents: Aryl amino groups (e.g., 4-methylphenyl) at position 2. Synthesis: Alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one followed by heating with aromatic amines .

Heteroaromatic-Substituted Pyrimidinones

  • Furan derivatives (e.g., C10H10N2O2S, MW = 222.26 ) exhibit lower lipophilicity (LogP = 0.6) compared to phenyl analogs (LogP ~2.1).

Halogen-Substituted Analogs

Thieno-Fused Pyrimidinones

  • Example: 3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Key Differences: A fused thiophene ring alters electronic properties (pKa = 11.3 ) and may confer selectivity for sulfur-binding enzymes.

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (Positions) MW LogP TPSA (Ų) Notable Properties
Target Compound 2-SCH₃, 3-m-tolyl, 6-Ph 324.4 2.1 67.5 High lipophilicity, moderate BBB penetration
6-Methyl-2-(p-tolylamino)pyrimidin-4-one 2-NH-p-tolyl, 6-CH₃ 216.2 0.6 79.5 Enhanced solubility, anticonvulsant activity
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4-one 2-SCH₃, 6-furan-3-yl 222.3 0.6 72.7 Low LogP, improved aqueous solubility
6-(2-Bromophenyl)-2-(methylthio)pyrimidin-4-one 2-SCH₃, 6-2-Br-Ph 337.2 3.2 67.5 High BBB penetration potential

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